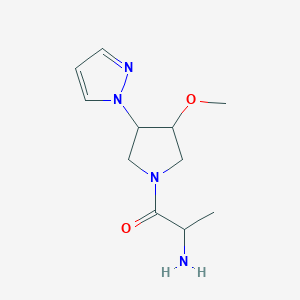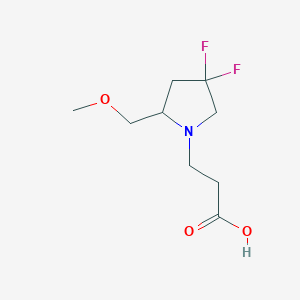
(1-(2-Azidoethyl)indolin-6-yl)methanol
Vue d'ensemble
Description
(1-(2-Azidoethyl)indolin-6-yl)methanol: is a chemical compound that belongs to the class of indolines, which are characterized by a fused benzene and pyrrole ring structure This compound features an azidoethyl group attached to the indoline ring and a hydroxymethyl group at the 6-position
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include (1-(2-azidoethyl)indolin-6-yl)methanol, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known that indole and its derivatives, including indolin-2-one, are absorbed within 30 minutes and fully metabolized in 6 hours . These compounds, except for isatin, were found in the brain, indicating their ability to cross the blood-brain barrier .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a crucial role in the metabolism of indole and its derivatives . Changes in the gut microbiota composition can therefore potentially affect the action of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Azidoethyl)indolin-6-yl)methanol typically involves the following steps:
Indoline Synthesis: The indoline core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones.
Hydroxylation: The hydroxymethyl group at the 6-position can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the synthesis of This compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(1-(2-Azidoethyl)indolin-6-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Copper(I) iodide and triphenylphosphine for click chemistry reactions.
Major Products Formed:
Oxidation: Indolin-6-yl methanol carboxylic acid.
Reduction: Indolin-6-yl methanol amine.
Substitution: Indolin-6-yl methanol triazole derivatives.
Applications De Recherche Scientifique
(1-(2-Azidoethyl)indolin-6-yl)methanol: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: The compound's unique properties can be exploited in material science for the development of advanced materials and nanotechnology applications.
Comparaison Avec Des Composés Similaires
(1-(2-Azidoethyl)indolin-6-yl)methanol: can be compared with other similar compounds, such as:
Indole-3-ethanol: Similar structure but lacks the azidoethyl group.
Indolin-6-yl methanol: Similar core structure but without the azidoethyl group.
Azidoethyl benzene: Contains the azidoethyl group but lacks the indoline core.
Uniqueness: The presence of both the azidoethyl and hydroxymethyl groups on the indoline core makes This compound
Propriétés
IUPAC Name |
[1-(2-azidoethyl)-2,3-dihydroindol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-2-1-9(8-16)7-11(10)15/h1-2,7,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLZURZONVCGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)


![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)









